molecular formula C15H11ClN2OS2 B2806618 5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034251-33-5

5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2806618
CAS No.: 2034251-33-5
M. Wt: 334.84
InChI Key: BZAOSVXJJDYWOB-UHFFFAOYSA-N
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Description

5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide (CAS 2034251-33-5) is a complex organic molecule with a molecular formula of C 15 H 11 ClN 2 OS 2 and a molecular weight of 334.84 g/mol . This compound features a unique hybrid architecture, incorporating both thiophene and pyridine rings, which confers distinct electronic properties and makes it a valuable intermediate in medicinal chemistry and materials science . Its planned structure allows for significant versatility in molecular interactions, particularly through hydrogen bonding and hydrophobic interactions, which is crucial for binding to specific enzymatic sites . The primary interest in this scaffold lies in its potential as a building block for synthesizing biologically active molecules. Thiophene-2-carboxamide derivatives are recognized as privileged structures in drug discovery and have been investigated as narrow-spectrum antibacterial agents, kinase inhibitors, and for their antioxidant properties . Researchers can leverage this compound to develop novel candidates that may act as enzyme inhibitors or ligands in metal complexes . The synthesis of this compound requires rigorous parameter control to ensure high purity and yield . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

5-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-14-4-3-13(21-14)15(19)18-8-10-6-11(9-17-7-10)12-2-1-5-20-12/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAOSVXJJDYWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative through a series of reactions involving halogenation and coupling reactions.

    Thiophene Ring Formation: The thiophene ring is introduced via cyclization reactions, often using sulfur-containing reagents.

    Coupling Reactions: The final step involves coupling the pyridine and thiophene derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiol derivatives.

Scientific Research Applications

5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it inhibits Factor Xa by binding to its active site, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting blood clot formation . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 5-Chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
  • Molecular Formula : C₁₆H₁₂ClN₃OS₂
  • Molecular Weight : 377.87 g/mol
  • Key Features :
    • Contains dual thiophene rings (at positions 2 and 5) linked via a pyridinylmethyl group.
    • Chlorine substituent at the 5-position of the thiophene-carboxamide moiety.

Comparison with Structurally and Functionally Related Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity / Application References
Target Compound C₁₆H₁₂ClN₃OS₂ 377.87 Pyridin-3-yl group with thiophen-2-yl substituent. Potential kinase or protease inhibition (theoretical, based on structural analogs).
Rivaroxaban (BAY59-7939) C₁₉H₁₈ClN₃O₅S 435.88 Morpholinone and oxazolidinone groups; (S)-stereochemistry at oxazolidinone. FDA-approved direct Factor Xa inhibitor for thromboembolic disorders.
5-R-Rivaroxaban C₁₉H₁₈ClN₃O₅S 435.88 (R)-stereochemistry at oxazolidinone instead of (S). Lower Factor Xa inhibition efficacy compared to rivaroxaban.
5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide C₁₅H₁₁ClN₂OS₂ 354.84 Pyridin-4-yl group with thiophen-3-yl substituent. Unreported biological activity; structural analog with altered binding orientation.
5-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide C₁₉H₁₄ClN₃OS₂ 399.92 Benzothiazole substituent replaces one thiophene ring. Potential anticancer or antiviral activity (benzothiazoles are known bioactive scaffolds).

Key Findings from Comparative Studies:

Rivaroxaban vs. Target Compound: Rivaroxaban’s morpholinone and oxazolidinone groups enhance its binding to Factor Xa’s S1 and S4 pockets, critical for anticoagulant activity . The target compound lacks these groups, suggesting divergent therapeutic targets. The (S)-stereochemistry in rivaroxaban is essential for potency; enantiomeric inversion (5-R-rivaroxaban) reduces activity by >90% .

Benzothiazole Derivatives :

  • Replacement of a thiophene ring with a benzothiazole (e.g., 5-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide) introduces planar aromaticity, which may improve DNA intercalation or kinase inhibition .

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound Rivaroxaban 5-R-Rivaroxaban
LogP 3.2 (predicted) 1.7 1.7
Solubility (mg/mL) <0.1 (aqueous) 0.03–0.07 (pH-dependent) Similar to rivaroxaban
Melting Point Not reported 157–158°C Not reported
Bioavailability Unstudied 80–100% (oral) <10% (oral)

Data derived from experimental studies on rivaroxaban and computational predictions for analogs.

Biological Activity

5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, interactions with biological targets, and synthetic methodologies.

Chemical Structure and Properties

The compound features a complex structure composed of thiophene and pyridine rings, which are known for their diverse biological activities. The presence of chlorine and other functional groups enhances its chemical reactivity and potential pharmacological effects.

Property Details
Molecular Formula C₁₃H₁₃ClN₂O₁S₂
Molecular Weight 304.83 g/mol
Structural Features Thiophene and pyridine rings, carboxamide group

Anticancer Activity

Recent studies have indicated that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. In particular, research has shown that similar thiophene derivatives can inhibit cancer cell proliferation effectively. For instance, compounds from a related series demonstrated IC₅₀ values against Hep3B liver cancer cells ranging from 5.46 µM to 12.58 µM .

The mechanism of action appears to involve interference with tubulin dynamics, akin to the action of Combretastatin A-4 (CA-4), a known anticancer agent. The high aromaticity of the thiophene ring enhances its interaction with tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Mechanistic Insights

Molecular dynamics simulations reveal that the binding interactions of these compounds with tubulin are stable over time, suggesting a robust mechanism for their anticancer activity. The binding profile includes critical hydrophobic interactions and hydrogen bonds that stabilize the complex .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential of thiophene carboxamide derivatives.
    • Methodology : In vitro assays were conducted on Hep3B cell lines.
    • Results : Compounds exhibited IC₅₀ values indicating effective inhibition of cell growth. Notably, compound 2b showed an IC₅₀ of 5.46 µM, demonstrating significant efficacy .
  • Binding Affinity Analysis :
    • Objective : To understand the interaction dynamics between the compound and tubulin.
    • Methodology : Molecular docking studies were performed.
    • Results : The compound displayed favorable binding conformations within the colchicine-binding site on tubulin, suggesting potential as an anticancer agent through disruption of microtubule formation .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiophene Ring : Utilizing methods such as Gewald reaction or Paal–Knorr synthesis.
  • Functionalization : Introduction of the pyridine moiety through coupling reactions.
  • Final Modifications : Chlorination and carboxamide formation to yield the target compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves coupling 5-chlorothiophene-2-carbonyl chloride with intermediates like 4-(4-aminophenyl)morpholin-3-one and 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. Key steps include amide bond formation and oxazolidinone ring closure under controlled conditions (temperature: 50–80°C, solvents: DMF or THF). Reaction progress is monitored via TLC and HPLC, with final purification using column chromatography .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyridine carbons at ~150 ppm).
  • X-ray crystallography : Resolves 3D conformation, confirming stereochemistry (e.g., (5S)-oxazolidinone configuration) .
  • Mass spectrometry : Validates molecular weight (435.88 g/mol) via ESI-MS .

Q. What biological targets are associated with this compound?

  • Methodological Answer : The compound (also known as Rivaroxaban, BAY-59-7939) is a direct oral anticoagulant targeting Factor Xa (FXa). In vitro assays (e.g., chromogenic substrate hydrolysis) measure inhibition potency (IC50: ~0.7 nM). In vivo efficacy is tested in thrombosis models (e.g., rat venous thrombosis) with dose-dependent clot reduction .

Advanced Research Questions

Q. How do researchers address contradictions in crystallographic data for polymorphic forms of this compound?

  • Methodological Answer : Polymorph characterization involves:

  • PXRD : Distinguishes crystalline forms (e.g., Patent US2018 reports a novel methanesulfonate salt with distinct diffraction peaks at 2θ = 10.5°, 15.2°) .
  • DSC/TGA : Analyzes thermal stability (melting points vary by 5–10°C between forms).
  • Solvent screening : Identifies conditions favoring specific polymorphs (e.g., acetone/water mixtures) .

Q. What strategies resolve discrepancies in reported synthetic yields across studies?

  • Methodological Answer : Yield optimization requires:

  • DoE (Design of Experiments) : Varies parameters (catalyst loading, solvent polarity) to identify critical factors.
  • Kinetic studies : Traces side reactions (e.g., epoxide ring-opening inefficiency in step 1).
  • Scale-up adjustments : Addresses mass transfer limitations in larger batches .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • Methodological Answer : Key assays include:

  • Plasma protein binding : Equilibrium dialysis (human plasma, >92% binding).
  • Metabolic stability : Liver microsome incubations (CYP3A4-mediated oxidation).
  • Pharmacokinetic modeling : Compartmental analysis of concentration-time curves (t1/2: 5–9 hours in rats) .

Q. What methodologies assess hydrolytic stability of the amide bond under physiological conditions?

  • Methodological Answer :

  • pH-rate profiling : Measures degradation at pH 1–8 (37°C), revealing susceptibility to acidic hydrolysis.
  • LC-MS/MS : Identifies degradation products (e.g., free thiophene-2-carboxylic acid).
  • Molecular dynamics simulations : Predicts bond strain in aqueous environments .

Q. How are interaction studies with cytochrome P450 enzymes designed to predict drug-drug interactions?

  • Methodological Answer :

  • Recombinant CYP assays : Measures inhibition constants (Ki) for isoforms (e.g., CYP3A4 Ki: 2.5 µM).
  • Time-dependent inhibition (TDI) : Pre-incubates compound with NADPH to assess irreversible binding.
  • Clinical correlation : Cross-validates with human hepatocyte data .

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